molecular formula C13H15N3O4S2 B2586982 ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1093741-28-6

ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2586982
CAS No.: 1093741-28-6
M. Wt: 341.4
InChI Key: UUBVDBRWBOPKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl group at position 5 of the pyrazole ring, linked to a 3-(methylsulfanyl)phenyl moiety. This compound is hypothesized to exhibit bioactivity due to its sulfamoyl and methylsulfanyl substituents, which are known to influence electronic and steric interactions with biological targets .

Properties

IUPAC Name

ethyl 5-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-20-13(17)11-8-14-15-12(11)22(18,19)16-9-5-4-6-10(7-9)21-2/h4-8,16H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBVDBRWBOPKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The sulfamoyl group in the main compound and its chloro-methyl analog () may target enzymes like carbonic anhydrases or sulfotransferases due to their sulfonamide motifs . Benzoylamino substitution (Compound 4c) significantly enhances analgesic activity, suggesting that bulkier aromatic groups at position 5 improve binding to pain-related receptors (e.g., opioid or COX pathways) .

Synthetic Pathways: The main compound is likely synthesized via a route similar to , where hydrazine derivatives react with ethyl cyanoacetate intermediates, followed by sulfamoylation of the 5-amino group . Analogs with cyano or fluorophenyl substituents () employ alternative reagents (e.g., carbon disulfide, fluorinated aryl halides) during cyclization or functionalization steps .

Structure-Activity Relationships (SAR) :

  • N-1 Substitution : Phenyl groups at N-1 (e.g., Compound 4c) enhance analgesic activity compared to unsubstituted pyrazoles, likely due to increased hydrophobic interactions .
  • Methylsulfanyl vs. Chloro/Methyl : The methylsulfanyl group in the main compound may offer electron-donating effects, stabilizing charge-transfer interactions, whereas chloro groups provide electron-withdrawing effects that could alter binding kinetics .

Methodological Tools for Structural Analysis

  • Spectroscopic Characterization : IR, ¹H-NMR, and mass spectrometry () confirm substituent identity and purity .

Biological Activity

Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies, research findings, and a comparative analysis of related compounds.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12H14N4O3S2
  • Molecular Weight : 306.39 g/mol

This compound features a pyrazole core, which is known for its diverse biological properties, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study involving various pyrazolone derivatives demonstrated that many compounds in this class displayed good to moderate antifungal activity against pathogens such as Aspergillus niger and Candida albicans using the disc diffusion method .

Table 1: Antifungal Activity of Pyrazolone Derivatives

Compound NamePathogenZone of Inhibition (mm)Activity Level
Compound AA. niger15Moderate
Compound BC. albicans20Good
Ethyl 5-{...}Curvularia18Moderate

Anti-inflammatory Activity

The sulfonamide moiety in this compound suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, and their derivatives have been studied for anti-inflammatory effects as well .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in inflammatory pathways. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with target proteins.

Case Studies and Research Findings

A recent study evaluated a series of pyrazole derivatives for their biological activity, focusing on structure-activity relationships (SAR). The results indicated that specific substitutions on the pyrazole ring significantly influenced the biological activity of the compounds. For instance, compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on target enzymes compared to those with electron-donating groups .

Table 2: Structure-Activity Relationship Findings

CompoundSubstituent TypeInhibition Percentage (%)
Compound 6iElectron-donating52.31
Compound 12cElectron-withdrawing56.45
Ethyl 5-{...}Sulfamoyl groupTBD

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of intermediates like ethyl acetoacetate and phenylhydrazine derivatives, followed by sulfamoylation of the pyrazole core. A critical step involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with sulfamoylating agents (e.g., phenyl dithiocarbamates) under reflux conditions . Purity validation requires elemental analysis (C, H, N, S) and spectral characterization (IR, 1H^1H-NMR, mass spectrometry). For instance, IR confirms sulfonamide N–H stretches (~3300 cm1^{-1}), while 1H^1H-NMR identifies aromatic protons and methylsulfanyl groups (δ 2.5–3.0 ppm) .

Q. How can researchers design initial pharmacological screening for analgesic activity?

  • Methodological Answer : Use the acetic acid-induced writhing test in mice (per OECD guidelines) at doses of 25–100 mg/kg. Compare results to standard NSAIDs (e.g., diclofenac). Monitor latency to writhing and total writhes over 30 minutes. Include ulcerogenicity assessment via histopathological analysis of gastric mucosa to evaluate gastrointestinal toxicity .

Q. What analytical techniques are critical for structural elucidation of pyrazole derivatives?

  • Methodological Answer :

  • X-ray crystallography : Determines bond angles and dihedral angles (e.g., pyrazole ring planarity and substituent orientation) .
  • DFT calculations : Validate spectral data (e.g., HOMO-LUMO gaps for electronic properties) and predict reactivity .
  • LC-MS : Confirms molecular ion peaks and fragmentation patterns (e.g., m/z 321 for the parent ion in ethyl pyrazole carboxylates) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodological Answer : Use quantum chemical reaction path searches (e.g., via ICReDD’s workflow) to model intermediates and transition states. For example, simulate the energy profile of sulfamoylation steps to identify optimal temperatures (e.g., 80°C vs. 100°C) and solvent systems (DMF vs. ethanol). Validate predictions with small-scale experiments and adjust parameters like catalyst loading (e.g., K2_2CO3_3 molar ratios) .

Q. What strategies resolve contradictions in anti-inflammatory activity data across pyrazole analogs?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., methylsulfanyl vs. trifluoromethyl groups) on COX-2 inhibition using molecular docking (PDB: 5KIR).
  • Dose-response studies : Re-evaluate activity at lower doses (e.g., 10 mg/kg) to rule out non-specific effects.
  • Meta-analysis : Aggregate data from multiple studies (e.g., ulcerogenic indices vs. ED50_{50} values) to identify trends in therapeutic windows .

Q. How can researchers mitigate ulcerogenic effects while retaining efficacy?

  • Methodological Answer :

  • Prodrug design : Modify the ethyl carboxylate group to reduce gastric acid instability (e.g., replace with a glycine conjugate).
  • Co-administration studies : Test with proton pump inhibitors (e.g., omeprazole) to assess synergistic protective effects.
  • In vivo pharmacokinetics : Measure plasma concentrations and gastric tissue distribution to correlate exposure with toxicity .

Key Methodological Recommendations

  • Contradiction Analysis : Use multivariate regression to disentangle substituent contributions to bioactivity .
  • Experimental Design : Apply factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent, time) .
  • Toxicity Profiling : Combine in vitro cytotoxicity (MTT assay) with in vivo organ histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.